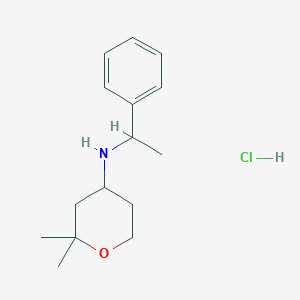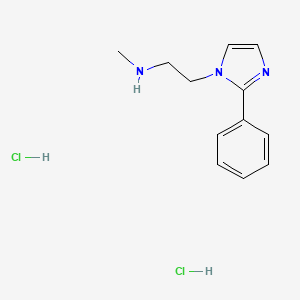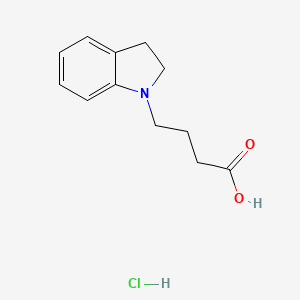
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide (NFPCP) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the amide class of compounds, which are characterized by a carbonyl group adjacent to an amine group. NFPCP has been studied for its potential applications in biochemical and physiological research, as well as its use as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of other compounds, such as 5-amino-2-fluorophenyl-2-chlorophenoxyacetic acid. It has also been used as a probe in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. This compound has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and hypertension.
Mecanismo De Acción
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential mechanism of action in biochemical and physiological research. It is believed that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the body. This compound may also act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which may lead to increased levels of acetylcholine in the body. This could potentially lead to increased alertness and improved cognitive function. This compound has also been shown to activate the G-protein coupled receptor GPR40, which may lead to increased insulin sensitivity and improved glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and has a relatively low toxicity. One limitation is that this compound has a relatively low solubility in water and other solvents, which may limit its use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide in scientific research. One potential direction is the development of new compounds that are based on this compound and that have improved properties, such as increased solubility or increased potency. Another potential direction is the exploration of this compound's potential applications in the treatment of various diseases, such as cancer, diabetes, and hypertension. Additionally, this compound could be explored for its potential use as a probe in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. Finally, this compound could be studied for its potential use in the synthesis of other compounds.
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-14-5-3-2-4-11(14)16)15(20)19-13-8-10(18)6-7-12(13)17/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAIKYXPDRPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)

![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)
![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)





